(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine
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Overview
Description
(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine is a bicyclic amine compound with the molecular formula C8H15N It is characterized by its unique structure, which includes a pentalene core that is fully saturated with hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aS,6aS)-Octahydro-pentalen-1-ylamine typically involves the hydrogenation of pentalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of pentalene using a palladium or platinum catalyst under high pressure and temperature. The reaction conditions must be carefully controlled to ensure complete saturation of the pentalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where pentalene derivatives are subjected to hydrogen gas in the presence of a suitable catalyst. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which (1S,3aS,6aS)-Octahydro-pentalen-1-ylamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Mniopetal C: A compound with a similar bicyclic structure but different functional groups.
Dihydropyrrole derivatives: Compounds with similar amine functionality but different ring structures.
Uniqueness
(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine is unique due to its fully saturated pentalene core, which imparts distinct chemical properties and reactivity compared to other bicyclic amines. Its specific stereochemistry also plays a crucial role in its interactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-5-4-6-2-1-3-7(6)8/h6-8H,1-5,9H2/t6-,7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATJSKPOUIHLCQ-FXQIFTODSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C2C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC[C@@H]([C@H]2C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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